1,2-Dioctanoyl-sn-glycero-3-phosphocholine

Catalog No.
S1515938
CAS No.
19191-91-4
M.F
C24H48NO8P
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine

CAS Number

19191-91-4

Product Name

1,2-Dioctanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C24H48NO8P

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1

InChI Key

YHIXRNNWDBPKPW-JOCHJYFZSA-N

SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC

Synonyms

1,2-dioctanoyl-sn-glycero-3-phosphocholine, 1,2-PC8

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC
  • Drug Delivery

    DOPC's ability to form stable bilayers and vesicles makes it a popular choice for developing liposomes. These microscopic spheres can encapsulate drugs and deliver them to specific targets within the body, potentially improving drug efficacy and reducing side effects [].

  • Membrane Mimicry

    DOPC's structure closely resembles the natural phospholipids found in cell membranes. This allows researchers to use DOPC in in vitro experiments to mimic the behavior of cell membranes and study various cellular processes, such as membrane protein function and interaction with drugs [].

  • Nanoparticle Design

    DOPC can be used as a component in the design of nanoparticles for various research purposes. The phospholipid's properties can help stabilize nanoparticles, improve their biocompatibility, and facilitate their cellular uptake [].

  • Fundamental Membrane Biophysics

    DOPC serves as a model system for studying the fundamental biophysical properties of membranes, such as their fluidity, permeability, and interaction with various molecules. This knowledge is crucial for understanding various cellular processes and developing new therapeutic strategies [].

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is classified as a 1,2-diacyl-sn-glycero-3-phosphocholine, where the acyl groups at positions 1 and 2 are octanoyl (C8:0). This compound is characterized by its hydrophilic head group (phosphocholine) and two hydrophobic octanoyl tails. It is often used as a synthetic analog of natural phosphatidylcholine species, which are essential components of cell membranes .

DOPC's primary function in research lies in its ability to form liposomes. Liposomes are spherical vesicles composed of phospholipid bilayers that can encapsulate drugs or other molecules. The hydrophobic interior of the liposome can hold hydrophobic drugs, while the hydrophilic exterior allows for interaction with water and biological systems. DOPC, with its balanced hydrophobic and hydrophilic properties, is a commonly used phospholipid for creating stable and efficient liposomes for drug delivery research [].

. It can undergo hydrolysis to yield 1,2-dioctanoylglycerol and phosphocholine when treated with hydrochloric acid. This reaction highlights its potential as a prodrug in certain applications . Additionally, it can interact with enzymes and proteins, influencing lipid metabolism and membrane dynamics.

This compound exhibits several biological activities due to its structural properties. It is involved in membrane formation and stabilization, contributing to cellular integrity. Furthermore, 1,2-dioctanoyl-sn-glycero-3-phosphocholine has been studied for its role in modulating cell signaling pathways and influencing the behavior of various cell types . Its unique fatty acid composition may also affect its interaction with membrane proteins.

Synthesis of 1,2-dioctanoyl-sn-glycero-3-phosphocholine typically involves the following steps:

  • Formation of Glycerol Backbone: The glycerol backbone is synthesized through the reaction of glycerol with appropriate acyl chlorides or fatty acids.
  • Acylation: The glycerol backbone is then acylated with octanoic acid or its derivatives at the sn-1 and sn-2 positions.
  • Phosphorylation: The final step involves attaching the phosphocholine head group to the glycerol backbone through phosphorylation.

These methods allow for the production of high-purity 1,2-dioctanoyl-sn-glycero-3-phosphocholine suitable for research and industrial use .

1,2-Dioctanoyl-sn-glycero-3-phosphocholine has diverse applications across various fields:

  • Biochemical Research: Used as a model phospholipid to study membrane dynamics and lipid-protein interactions.
  • Drug Delivery: Its ability to form liposomes makes it useful in drug delivery systems.
  • Cosmetic Formulations: Incorporated into formulations for its emulsifying properties.
  • Food Industry: Used as an emulsifier in food products.

The compound's unique properties make it valuable for both academic research and commercial applications .

Research indicates that 1,2-dioctanoyl-sn-glycero-3-phosphocholine interacts with various biomolecules such as proteins and enzymes. These interactions can influence cellular processes like signaling pathways and membrane fluidity. Studies have shown that this compound can modulate the activity of certain enzymes involved in lipid metabolism, highlighting its potential therapeutic implications .

Several compounds share structural similarities with 1,2-dioctanoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Dipalmitoyl-sn-glycero-3-phosphocholinePhosphatidylcholineContains palmitic acid (C16:0) chains
1,2-Dioleoyl-sn-glycero-3-phosphocholinePhosphatidylcholineContains oleic acid (C18:1) chains
1,2-Dihexanoyl-sn-glycero-3-phosphocholinePhosphatidylcholineContains hexanoic acid (C6:0) chains

Uniqueness

The uniqueness of 1,2-dioctanoyl-sn-glycero-3-phosphocholine lies in its short-chain octanoyl fatty acids compared to other phosphatidylcholines. This structural difference influences its physical properties such as melting point and fluidity within lipid bilayers, making it particularly useful for specific applications in drug delivery systems and membrane studies .

Synthetic Routes and Substrate Specificity

DiC8PC is synthesized through regioselective acylation of sn-glycero-3-phosphocholine (GPC). The process involves sequential esterification of the glycerol backbone at the sn-1 and sn-2 positions with octanoyl groups, followed by headgroup modification. Key synthetic strategies include:

Chemical Synthesis

  • Stepwise Acylation:
    GPC is protected at the sn-3 hydroxyl group to prevent undesired acylation. Octanoyl chloride (2.2 equivalents per hydroxyl) reacts with the sn-1 and sn-2 positions in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equivalents) at 0°C to room temperature for 12–16 hours. Deprotection under mild acidic conditions (0.1 M HCl in tetrahydrofuran) yields diC8PC with >90% regiochemical purity.

  • Enzymatic Transphosphatidylation:
    Phospholipase D (PLD) from Streptomyces chromofuscus catalyzes the headgroup exchange of 1,2-dioctanoyl-sn-glycero-3-phosphate with choline chloride in a biphasic ether/buffer system (pH 5.6), achieving >85% conversion efficiency.

Table 1: Optimized Reaction Conditions for DiC8PC Synthesis

ParameterValue
SolventAnhydrous dichloromethane
CatalystDMAP (0.1 equiv)
Temperature0°C → room temperature
Reaction Time12–16 hours
Octanoyl Chloride2.2 equiv per hydroxyl group

Structural Validation

  • NMR Spectroscopy:
    • ¹H NMR (500 MHz, CDCl₃): δ 4.28 (dd, J = 11.9, 4.3 Hz, 1H, glycerol CH₂), δ 5.24 (m, 1H, glycerol CH).
    • ³¹P NMR: Single resonance at δ -0.85 ppm confirms phosphate integrity.
  • Mass Spectrometry:
    Electrospray ionization (ESI-MS) detects [M+H]⁺ at m/z 510.3, with fragmentation peaks at m/z 184.1 (phosphocholine headgroup) and 239.2 (diacylglycerol backbone).

DiC8PC exhibits a critical micelle concentration (CMC) of 0.25 mM at 27°C, enabling its use in bicelle formation for membrane protein studies. Its short acyl chains reduce van der Waals interactions, lowering the phase transition temperature (Tₘ) to -5°C compared to long-chain PCs like DPPC (Tₘ = 41°C).

Enzymatic Modifications in Biological Systems

DiC8PC undergoes rapid acyl chain remodeling in eukaryotic cells, a process critical for integrating exogenous lipids into endogenous membranes. In Saccharomyces cerevisiae mutants defective in PC synthesis, diC8PC is remodeled to species with C16:0/C18:1 acyl chains via:

  • Deacylation: Phospholipase A₂ (PLA₂) hydrolyzes one acyl chain, forming 1-octanoyl-2-lyso-PC.
  • Reacylation: Acyltransferases (e.g., Lpt1p) incorporate endogenous fatty acids (e.g., palmitoleic acid) at the sn-1 or sn-2 position.

Table 2: Acyl Chain Remodeling of DiC8PC in Yeast

SubstrateProductEnzymatic Pathway
diC8PC1-Octanoyl-2-16:0-PCPLA₂ + Lpt1p (sn-2 acylation)
diC8PC1-16:1-2-Octanoyl-PCPLA₂ + Ale1p (sn-1 acylation)
  • Phospholipase D (PLD) Activity:
    DiC8PC serves as a substrate for PLD, which hydrolyzes it to phosphatidic acid (PA) and choline. This reaction is pivotal in signal transduction, as PA recruits effectors like mTOR and stimulates membrane curvature.
    $$
    \text{diC8PC} + \text{H}_2\text{O} \xrightarrow{\text{PLD}} \text{PA} + \text{Choline}
    $$

  • Phospholipase C (PLC) Activation:
    In human lymphocytes, diC8PC-derived diacylglycerol (DAG) activates protein kinase C (PKC), modulating Na⁺ influx via non-selective cation channels (I₆ᵣₐₙc).

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Exact Mass

509.31175449 g/mol

Monoisotopic Mass

509.31175449 g/mol

Heavy Atom Count

34

Appearance

Assay:≥98%A solution in ethanol

Wikipedia

1,2-dioctanoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15

Explore Compound Types